1,6-Diaminohexane-d12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

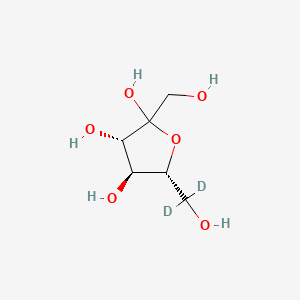

It is a linear aliphatic diamine with the molecular formula H2NCD2(CD2)4CD2NH2 and a molecular weight of 128.28 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated form. The deuterium labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.

作用机制

Target of Action

1,6-Diaminohexane-d12, also known as 1,6-Hexane-d12-diamine or Hexamethylene-d12-diamine , is a deuterated compound with the molecular formula H2NCD2(CD2)4CD2NH2 It’s non-deuterated counterpart, 1,6-diaminohexane, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .

Mode of Action

It is known that the compound can cause irritation and damage to the skin, eyes, and respiratory system . This suggests that it interacts with biological tissues, possibly through chemical reactions with cellular components, leading to tissue damage and irritation.

Biochemical Pathways

Several synthetic pathways of 1,6-Diaminohexane have been proposed based on glutamate or adipic acid . These pathways involve metabolic engineering and biocatalysis .

Result of Action

It is known that exposure to the compound can cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that the compound interacts with cellular components, leading to tissue damage and inflammation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, its reactivity and potential for causing harm may be influenced by its concentration and the duration of exposure.

生化分析

Biochemical Properties

It is known that diamines, including 1,6-Diaminohexane, play important roles in the physiology of many organisms . They are used as phytohormones in plants, stabilizers for many anionic substances, such as DNA and phospholipids due to their cationic properties, and as modulators of various transport ion channels .

Cellular Effects

They regulate pH homeostasis of the cell and may also be related to cell differentiation as signaling factors .

Molecular Mechanism

It is known that diamines can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that diamines can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that diamines can have significant effects in animal models .

Metabolic Pathways

It is known that diamines are involved in various metabolic pathways .

Transport and Distribution

It is known that diamines can interact with various transporters and binding proteins .

Subcellular Localization

It is known that diamines can be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

1,6-Diaminohexane-d12 can be synthesized through the catalytic hydrogenation of adiponitrile-d12. The reaction involves the use of a deuterium gas atmosphere and a suitable catalyst, such as Raney nickel or palladium on carbon, under high pressure and temperature conditions . The reaction proceeds as follows:

NC-(CD2)4-CN+4D2→H2N-(CD2)6-NH2

Industrial Production Methods

Industrial production of this compound typically involves the same catalytic hydrogenation process but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .

化学反应分析

Types of Reactions

1,6-Diaminohexane-d12 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of hexanediamide or hexanedinitrile.

Reduction: Formation of hexylamine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

1,6-Diaminohexane-d12 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it useful for studying molecular structures and dynamics.

Isotope Labeling: It is used as an isotope-labeled standard in mass spectrometry and other analytical techniques.

Polymer Chemistry: It is used in the synthesis of deuterated polymers for studying polymerization mechanisms and properties

相似化合物的比较

Similar Compounds

1,6-Diaminohexane: The non-deuterated form, commonly used in the production of nylon-6,6.

1,6-Diaminohexane-3,3,4,4-d4: A partially deuterated form with deuterium atoms at specific positions.

1,6-Diaminohexane-1,1,6,6-d4: Another partially deuterated form with deuterium atoms at different positions.

Uniqueness

1,6-Diaminohexane-d12 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the resolution and sensitivity of analytical methods, making it a preferred choice for detailed molecular studies .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-LBTWDOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。